1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a methoxy group, which is connected to a phenylurea moiety through a phenyl linker. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and dicarbonyl compounds, under acidic or basic conditions.
Coupling with Phenyl Isocyanate: The final step involves the reaction of the methoxypyridazine derivative with phenyl isocyanate in the presence of a base, such as triethylamine, to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylurea groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(3-(6-Chloropyridazin-3-yl)phenyl)-3-phenylurea: Similar structure but with a chlorine substituent instead of a methoxy group, which can alter its reactivity and biological activity.
1-(3-(6-Methylpyridazin-3-yl)phenyl)-3-phenylurea:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-11-10-16(21-22-17)13-6-5-9-15(12-13)20-18(23)19-14-7-3-2-4-8-14/h2-12H,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBPXYLKKSXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.